(R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal
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Overview
Description
®-3-(tert-Butyldimethylsilyloxy)-4-chlorobutanal is an organic compound that features a tert-butyldimethylsilyloxy group and a chlorobutanal moiety
Preparation Methods
The synthesis of ®-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The chlorination of the butanal moiety can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
®-3-(tert-Butyldimethylsilyloxy)-4-chlorobutanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
®-3-(tert-Butyldimethylsilyloxy)-4-chlorobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal involves its reactivity with various biological and chemical targets. The tert-butyldimethylsilyloxy group provides steric protection, while the chlorobutanal moiety can undergo nucleophilic substitution reactions. These properties make it a valuable intermediate in the synthesis of bioactive compounds .
Comparison with Similar Compounds
®-3-(tert-Butyldimethylsilyloxy)-4-chlorobutanal can be compared with similar compounds such as:
®-3-(tert-Butyldimethylsilyloxy)-4-bromobutanal: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
®-3-(tert-Butyldimethylsilyloxy)-4-iodobutanal:
®-3-(tert-Butyldimethylsilyloxy)-4-fluorobutanal: The presence of a fluorine atom can significantly alter the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClO2Si/c1-10(2,3)14(4,5)13-9(8-11)6-7-12/h7,9H,6,8H2,1-5H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZDSSCUZVIWQI-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CC=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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